molecular formula C18H30N2O3S B12453661 N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12453661
M. Wt: 354.5 g/mol
InChI Key: KBBVEGSCPHLDRT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a glycinamide backbone substituted with 2,4-dimethylpentan-3-yl, 4-ethylphenyl, and methylsulfonyl groups. These substitutions confer specific chemical properties that make the compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide include other glycinamide derivatives with different substituent groups. Examples include:

  • N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(2,4-dimethylpentan-3-yl)-N~2~-(4-ethylphenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituent groups, which confer distinct chemical and biological properties. This makes the compound valuable for research and industrial applications where these unique properties are desired.

Properties

Molecular Formula

C18H30N2O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H30N2O3S/c1-7-15-8-10-16(11-9-15)20(24(6,22)23)12-17(21)19-18(13(2)3)14(4)5/h8-11,13-14,18H,7,12H2,1-6H3,(H,19,21)

InChI Key

KBBVEGSCPHLDRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC(C(C)C)C(C)C)S(=O)(=O)C

Origin of Product

United States

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